![molecular formula C₂₀H₁₉D₃N₈O₅ B1148294 Méthotrexate-d3 CAS No. 432545-63-6](/img/structure/B1148294.png)
Méthotrexate-d3
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methotrexate and its derivatives, including methotrexate-d3, involves complex chemical reactions that are meticulously designed to ensure the correct placement of functional groups and isotopic labels. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final deuterated compound. For instance, methotrexate itself can be synthesized from 4-(methylamino) benzoic acid by carbobenzyloxy protection, amidization with diethyl D-glutamate hydrochloride, catalytic hydrogenolysis, and then hydrolysis to give N-(4- methylaminobenzoyl) -D-glutamic acid, which is then subjected to one-pot simultaneous reaction with 2,4,5,6-tetraamnio-pyrimidine sulfate and 1,1,3-tribromoacetone (Haitao, 2011).
Molecular Structure Analysis
The molecular structure of methotrexate has been extensively analyzed using various spectroscopic and computational methods. Studies have focused on the equilibrium geometry, bonding features, and vibrational frequencies of MTX, utilizing density functional theory (DFT) and other theoretical calculations to complement experimental findings. For instance, vibrational spectra studies of MTX have confirmed differently acting ring modes, steric repulsion, conjugation, and back-donation, with Time-Dependent DFT (TD-DFT) results showing good correlation with experimental data (Ayyappan et al., 2010).
Chemical Reactions and Properties
Methotrexate undergoes various chemical reactions, particularly in the biological context, affecting its mechanism of action and pharmacokinetics. It has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting the folate pathway, which is crucial for DNA synthesis and cell division. The electrochemical properties of MTX have been studied, revealing multiple reduction steps in acidic and neutral media, which are significant for understanding its reactivity and the development of resistance (Gurira & Bowers, 1983).
Physical Properties Analysis
The physical properties of methotrexate, such as solubility, stability, and formulation compatibility, are crucial for its effectiveness as a therapeutic agent. Modifications like methotrexate-d3 can influence these properties, affecting how the drug is administered and metabolized. The intercalation of methotrexate into layered double hydroxides, for example, has been explored to improve its delivery, indicating the importance of physical properties in drug design and application (Tian et al., 2014).
Chemical Properties Analysis
The chemical properties of methotrexate, including its reactivity, interaction with biological molecules, and degradation pathways, are essential for its pharmacological profile. Studies have detailed how methotrexate interacts with enzymes and cellular components, its inhibition mechanisms, and how modifications like deuteration can impact these interactions. For instance, methotrexate's efficacy and mechanism of action have been linked to its ability to inhibit the JAK/STAT pathway, offering insights into how chemical properties dictate therapeutic outcomes (Alqarni & Zeidler, 2020).
Applications De Recherche Scientifique
Traitement du cancer
Le méthotrexate a été utilisé dans le monde entier pour le traitement de différentes maladies telles que le cancer {svg_1}. Il s'est avéré particulièrement efficace dans le traitement du cancer du sang chez les enfants {svg_2}. Les principales utilisations du méthotrexate se situent dans le domaine du traitement du cancer {svg_3}.
Maladies auto-immunes
Le méthotrexate a été utilisé dans le traitement des maladies auto-immunes {svg_4}. Il s'est avéré efficace pour soulager les symptômes de ces maladies {svg_5}.
Polyarthrite rhumatoïde
Le méthotrexate a été utilisé dans le traitement de la polyarthrite rhumatoïde {svg_6}. Il s'est avéré efficace pour réduire les symptômes et ralentir la progression de la maladie {svg_7}.
Administration de médicaments
Le méthotrexate a été utilisé dans des applications d'administration de médicaments {svg_8}. Des études se sont concentrées sur l'efficacité de différentes nanoparticules pour l'administration de médicaments, la délivrance du médicament aux cellules cibles et l'atténuation des dommages à la cellule hôte {svg_9}.
Thérapie combinée
Le méthotrexate a été utilisé en thérapie combinée pour le cancer et les troubles inflammatoires {svg_10}. Ce domaine de recherche est susceptible de se développer à l'avenir {svg_11}.
Régulation des réponses immunitaires
Les nanoparticules chargées de méthotrexate ont été trouvées pour réguler l'équilibre des cellules T productrices d'interleukine-17 et des cellules T régulatrices {svg_12}. Cela a des implications pour le traitement des maladies auto-immunes {svg_13}.
Mécanisme D'action
Target of Action
Methotrexate-d3, also known as Methotrexate, is a folate derivative that primarily targets several enzymes responsible for nucleotide synthesis . The primary targets include dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This enzyme plays a crucial role in DNA and RNA synthesis, and thus, in cell proliferation .
Mode of Action
Methotrexate-d3 acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation . It competitively inhibits DHFR, preventing the conversion of folic acid to tetrahydrofolate and inhibiting DNA synthesis . Methotrexate-d3 is also known to induce adenosine release, which mediates many of its anti-inflammatory effects, including the reduction of proinflammatory cytokines .
Biochemical Pathways
The inhibition of DHFR by Methotrexate-d3 leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation, especially in cells like T-lymphocytes . This results in an anti-inflammatory effect. Additionally, Methotrexate-d3 has been identified as an inhibitor of the JAK/STAT pathway activity, which is central to both the inflammatory and immune systems .
Pharmacokinetics
Methotrexate-d3 exhibits a long duration of action and is generally given to patients once weekly . It has a narrow therapeutic index . Renal function is an independent indicator of Methotrexate clearance . Other factors such as body weight, age, gene polymorphisms (SLCO1B1, ABCC2, ABCB1, ABCG2, and MTHFR), and co-medications can influence Methotrexate clearance . The majority of Methotrexate is excreted through urine .
Result of Action
The result of Methotrexate-d3’s action is the suppression of inflammation and prevention of cell division . This makes it effective in treating inflammation caused by arthritis or controlling cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It is also used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions .
Action Environment
Various environmental factors can affect the action of Methotrexate-d3. For instance, the rate and degree of Methotrexate absorption varied greatly between individuals . Additionally, the effects of Methotrexate-d3 are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .
Safety and Hazards
Methotrexate-d3 is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Germ cell mutagenicity, Category 1B . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
432545-63-6 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 432545-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of Methotrexate-d3 in pharmaceutical analysis?
A1: Methotrexate-d3 is a deuterated form of Methotrexate, serving as an ideal internal standard in mass spectrometry-based analytical methods [, ]. Its use is crucial for accurate and precise quantification of Methotrexate in biological samples like plasma.
Q2: How does the use of Methotrexate-d3 improve the accuracy of Methotrexate quantification compared to other methods like FPIA?
A2: While Fluorescence Polarization Immunoassays (FPIA) are commonly employed for Methotrexate measurements, they can be susceptible to interferences from structurally similar compounds, leading to reduced specificity []. In contrast, using Methotrexate-d3 in mass spectrometry methods like LC-MS/MS or MALDI-MS/MS allows for distinct differentiation of Methotrexate from its metabolites and other interfering substances based on mass differences [, ]. This targeted approach significantly enhances both the specificity and sensitivity of Methotrexate quantification, ensuring more reliable results in clinical and pharmacokinetic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.